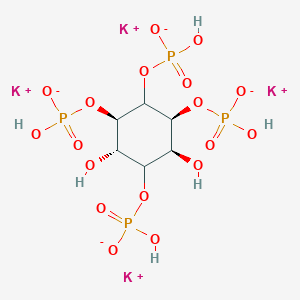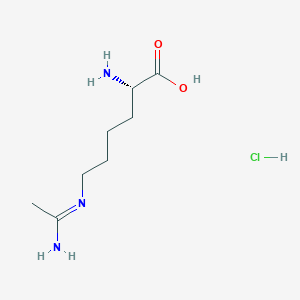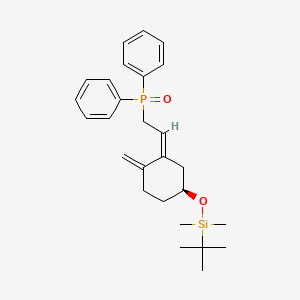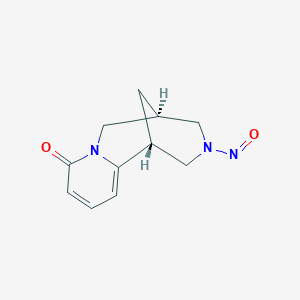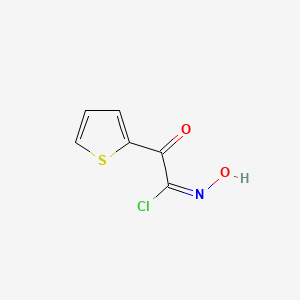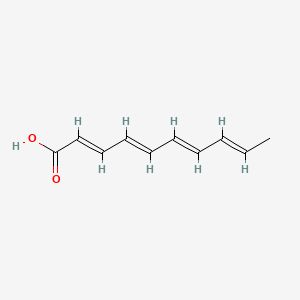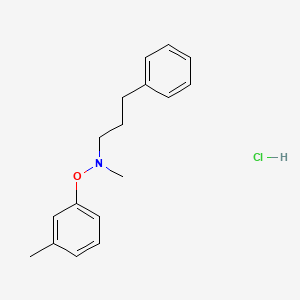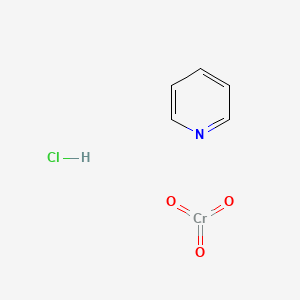
Pyridine; trioxochromium; hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules like “(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid” often involves multi-step organic reactions, starting from simple precursors to achieve the desired stereochemistry and functional groups. The pyrrolidine ring, a common feature in many biologically active compounds, can be synthesized using strategies that include ring-closure reactions, asymmetric synthesis for the specific stereoisomers, and functional group transformations to introduce the nitrophenyl and tert-butoxycarbonyl groups (Li Petri et al., 2021).
Molecular Structure Analysis
The molecular structure of these compounds plays a crucial role in their reactivity and properties. For instance, the stereochemistry of “(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid” affects its interaction with biological targets. Advanced techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are instrumental in determining and analyzing the molecular structures, providing insights into the compounds’ three-dimensional configurations and the electronic distribution within the molecules.
Chemical Reactions and Properties
The chemical reactions involving these compounds can include substitutions, additions, eliminations, and rearrangements, influenced by the presence of functional groups such as nitro, carboxylic acid, and esters. The reactivity of the pyrrolidine ring, for example, is moderated by its nitrogen atom and the adjacent substituents, which can participate in nucleophilic and electrophilic reactions (Arseniyadis et al., 1984).
科学的研究の応用
-
Anti-inflammatory Activities
- Field : Medicinal Chemistry
- Application : Pyrimidines, a type of pyridine derivative, are known to have anti-inflammatory effects .
- Method : Various methods for the synthesis of pyrimidines are described. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Antimicrobial Evaluation
- Field : Medicinal Chemistry
- Application : Pyridine and thienopyridine derivatives were designed, synthesized and tested as antimicrobial agents .
- Method : The structure of the synthesized compounds was confirmed chemically by their preparations with other pathways and their spectral data .
- Results : The newly synthesized pyridine and thienopyridine derivatives exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides and C. albicans .
-
Pyridinium Ionic Liquids
- Field : Materials Science
- Application : Pyridinium salts are used to create pyridinium ionic liquids .
- Method : The synthesis of pyridinium ionic liquids involves the use of structurally diverse pyridinium salts .
- Results : Pyridinium ionic liquids have a wide range of applications in materials science .
-
Anti-cancer Agents
- Field : Medicinal Chemistry
- Application : Pyridinium salts have been found to have anti-cancer properties .
- Method : The anti-cancer properties of pyridinium salts are studied through various experimental procedures .
- Results : Pyridinium salts have shown promising results as potential anti-cancer agents .
-
Anti-malarial Agents
-
Gene Delivery
-
Pyridinium Ylides
-
Anti-cholinesterase Inhibitors
- Field : Medicinal Chemistry
- Application : Pyridinium salts have been found to have anti-cholinesterase inhibitory properties .
- Method : The anti-cholinesterase inhibitory properties of pyridinium salts are studied through various experimental procedures .
- Results : Pyridinium salts have shown promising results as potential anti-cholinesterase inhibitors .
-
Materials Science
-
Biological Issues Related to Gene Delivery
-
Anti-microbial Agents
- Field : Medicinal Chemistry
- Application : Pyridinium salts have been found to have anti-microbial properties .
- Method : The anti-microbial properties of pyridinium salts are studied through various experimental procedures .
- Results : Pyridinium salts have shown promising results as potential anti-microbial agents .
-
Anti-malarial Agents
Safety And Hazards
将来の方向性
The focus on sustainable chemistry with minimum waste generation encourages chemists to develop direct C–H functionalization. This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .
特性
IUPAC Name |
pyridine;trioxochromium;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.ClH.Cr.3O/c1-2-4-6-5-3-1;;;;;/h1-5H;1H;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDYSKVKXMUPKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.O=[Cr](=O)=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClCrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine; trioxochromium; hydrochloride | |
CAS RN |
26299-14-9 |
Source


|
| Record name | Pyridinium chlorochromate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26299-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

